molecular formula C13H10NOP B14740185 Diphenylphosphinic cyanide CAS No. 4669-69-6

Diphenylphosphinic cyanide

Cat. No.: B14740185
CAS No.: 4669-69-6
M. Wt: 227.20 g/mol
InChI Key: XKNOLTAFGYHTDD-UHFFFAOYSA-N
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Description

Diphenylphosphinic cyanide (hypothetical structure: (C₆H₅)₂P(O)CN) is an organophosphorus compound characterized by a phosphoryl (P=O) group, two phenyl substituents, and a cyanide (-CN) moiety. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally related compounds such as diphenylphosphinic chloride (DPCl, (C₆H₅)₂P(O)Cl) and diphenylphosphinic acid ((C₆H₅)₂P(O)OH). These analogs are widely utilized in catalysis, ligand synthesis, and multicomponent reactions .

Properties

CAS No.

4669-69-6

Molecular Formula

C13H10NOP

Molecular Weight

227.20 g/mol

IUPAC Name

diphenylphosphorylformonitrile

InChI

InChI=1S/C13H10NOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

XKNOLTAFGYHTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C#N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphinic cyanide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with a cyanide source under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation and may involve the use of solvents such as dichloromethane or toluene. The reaction is usually carried out at low temperatures to ensure the stability of the cyanide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Diphenylphosphinic cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylphosphinic oxide.

    Reduction: Reduction reactions can convert the cyanide group to an amine or other functional groups.

    Substitution: The cyanide group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include diphenylphosphinic oxide, diphenylphosphinic amine, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diphenylphosphinic cyanide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and ligands for catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which diphenylphosphinic cyanide exerts its effects involves the interaction of the cyanide group with various molecular targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial in understanding the compound’s potential toxicity and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Formula Functional Groups Key Structural Features
Diphenylphosphinic cyanide C₁₃H₁₀NOP P=O, -CN Cyanide substituent enhances electrophilicity at phosphorus
Diphenylphosphinic chloride (DPCl) C₁₂H₁₀ClOP P=O, -Cl Chloride leaving group facilitates nucleophilic substitutions
Diphenylphosphinic acid C₁₂H₁₁O₂P P=O, -OH Brønsted acid catalyst in Kabachnik-Fields reactions
Diphenylphosphoryl azide (DPPA) C₁₂H₁₀N₃O₃P P=O, -N₃ Azide group enables cycloadditions and peptide synthesis
Chlorodiphenylphosphine C₁₂H₁₀ClP P-Cl, two phenyl groups Precursor for phosphinate ligands

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
Diphenylphosphinic chloride 236.63 >110 Not reported
Diphenylphosphinic acid 218.19 160–162 Decomposes
Diphenylphosphoryl azide 275.20 40–42 150 (decomposes)
Chlorodiphenylphosphine 220.63 14–16 320

Research Findings and Limitations

  • Diphenylphosphinic acid demonstrates superior catalytic efficiency in green chemistry applications, with optimized reactions achieving 90% yields under mild conditions .
  • DPCl is critical in ligand synthesis but poses handling challenges due to moisture sensitivity .
  • DPPA ’s azide group offers versatile reactivity but requires careful handling due to explosion risks .

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